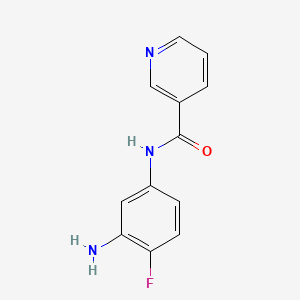

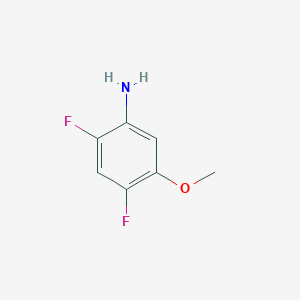

N-(3-Amino-4-fluorophenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antifungal Applications

N-(3-Amino-4-fluorophenyl)nicotinamide derivatives have shown significant potential as antifungal agents. A study focused on synthesizing and evaluating novel 2‐aminonicotinamide derivatives, including similar compounds, demonstrated potent antifungal activity against various strains like Candida albicans and Cryptococcus neoformans. These compounds target the cell wall and decrease glycosylphosphatidylinositol (GPI) anchor content on the fungal cell surface, indicating a unique mechanism of action for antifungal activity (Ni et al., 2017).

Neuroprotective Applications

Some derivatives of N-(3-Amino-4-fluorophenyl)nicotinamide have shown promise as neuroprotective drugs. YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, preferentially inhibited NCX3 and protected against hypoxia/reoxygenation-induced neuronal cell damage more efficiently than renal cell damage. This selective inhibition indicates potential therapeutic applications in neuroprotection (Iwamoto & Kita, 2006).

Metabolic Studies

N-(3-Amino-4-fluorophenyl)nicotinamide is structurally related to nicotinamide, a molecule that has been extensively studied in metabolic research. Nicotinamide plays a crucial role in cellular bioenergetics and metabolism, and its derivatives have been used to study the effects of inhibition on cellular metabolic pathways, providing insights into the role of these compounds in disease treatment and cellular health (Tolstikov et al., 2014).

Cancer Research

Nicotinamide and its derivatives have been explored for their roles in cancer treatment and prevention. Specific derivatives have been shown to possess kinase inhibitory activity, which is crucial in the proliferation of cancer cells. Studies have explored the synthesis and biological evaluation of these derivatives as inhibitors of specific kinases implicated in tumor progression and oncogenesis (Qi et al., 2019).

Safety and Hazards

Orientations Futures

While specific future directions for “N-(3-Amino-4-fluorophenyl)nicotinamide” are not mentioned in the sources, related nicotinamide derivatives have been studied for their potential as antifungal agents . This suggests that “N-(3-Amino-4-fluorophenyl)nicotinamide” and similar compounds could be further explored for their potential in medical and pharmaceutical applications.

Propriétés

IUPAC Name |

N-(3-amino-4-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYVBUMIGGFVOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-fluorophenyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)

![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)